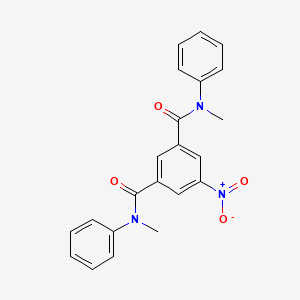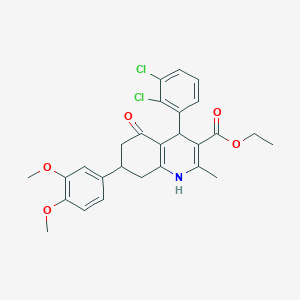![molecular formula C31H26Cl2N4O5S B11640202 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)
6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including cyano, methoxy, and chloro groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE involves several steps, including the formation of intermediate compounds. The synthetic route typically begins with the preparation of 4-chloro-2,5-dimethoxyphenyl isocyanate, which is then reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and chloro groups play a crucial role in its binding affinity to target proteins, while the methoxy groups influence its solubility and bioavailability. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-CHLOROPHENYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-CHLOROPHENYL)-2-{[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE .
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C31H26Cl2N4O5S |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H26Cl2N4O5S/c1-17-28(30(39)36-20-9-7-19(32)8-10-20)29(18-5-11-21(40-2)12-6-18)22(15-34)31(35-17)43-16-27(38)37-24-14-25(41-3)23(33)13-26(24)42-4/h5-14H,16H2,1-4H3,(H,36,39)(H,37,38) |
InChI Key |
APYAETNXOGTYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-hydroxy-N'-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640131.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11640142.png)
![methyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640150.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640161.png)
![3-amino-N-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11640166.png)
![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11640172.png)
![4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640183.png)



![(1S,2R,6R,9R)-N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11640219.png)
